molecular formula C13H8Cl2N2 B8194095 4-Amino-2',4'-dichloro-[1,1'-biphenyl]-3-carbonitrile

4-Amino-2',4'-dichloro-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B8194095
M. Wt: 263.12 g/mol
InChI Key: FDYWURTTWWKHDL-UHFFFAOYSA-N
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Description

4-Amino-2’,4’-dichloro-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C13H8Cl2N2 It is a biphenyl derivative characterized by the presence of amino, chloro, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2’,4’-dichloro-[1,1’-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the nitration of 2,4-dichlorobiphenyl to introduce the nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The nitrile group can be introduced through a cyanation reaction, often using reagents like copper(I) cyanide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2’,4’-dichloro-[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

    Oxidation and reduction: The amino group can be oxidized to a nitro group or reduced further to form different derivatives.

    Coupling reactions: The biphenyl structure allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution products: Depending on the nucleophile, products can include various substituted biphenyls.

    Oxidation products: Nitro derivatives.

    Reduction products: Amino derivatives with different degrees of reduction.

Scientific Research Applications

4-Amino-2’,4’-dichloro-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:

    Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials science: Used in the development of polymers and advanced materials due to its stable biphenyl structure.

    Biological studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Amino-2’,4’-dichloro-[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The presence of amino and nitrile groups allows it to form hydrogen bonds and interact with active sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,6-dichloropyridine
  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 2-Amino-4’-chlorobiphenyl

Uniqueness

4-Amino-2’,4’-dichloro-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its functional groups and biphenyl structure. This combination provides a versatile scaffold for further chemical modifications and applications in various fields. Its stability and reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-5-(2,4-dichlorophenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-6H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYWURTTWWKHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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